7-Oxotetradecanoic acid

Description

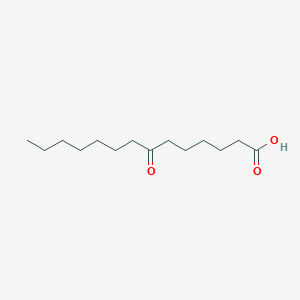

Structure

3D Structure

Properties

IUPAC Name |

7-oxotetradecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O3/c1-2-3-4-5-7-10-13(15)11-8-6-9-12-14(16)17/h2-12H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDYSHNKYPKNGES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)CCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60559903 | |

| Record name | 7-Oxotetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54527-27-4 | |

| Record name | 7-Oxotetradecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54527-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Oxotetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Endogenous Formation of 7 Oxotetradecanoic Acid

Enzymatic Pathways in Lipid Metabolism

The synthesis of 7-Oxotetradecanoic acid is not a primary product of de novo fatty acid synthesis but rather a modification of a 14-carbon saturated fatty acid. The process involves enzymes that introduce functional groups onto the fatty acid chain.

The initial step in the formation of the carbon skeleton is the synthesis of tetradecanoic acid (myristic acid). This process is catalyzed by the multi-enzyme complex known as Fatty Acid Synthase (FAS). FAS constructs the fatty acid chain by sequentially adding two-carbon units derived from acetyl-CoA and malonyl-CoA. libretexts.orgwikipedia.org The process stops once the 14-carbon chain of tetradecanoic acid is assembled. nih.gov However, the fatty acid synthase complex itself does not create the oxo group at the C-7 position. Its role is confined to producing the saturated fatty acid precursor. libretexts.org

The introduction of a ketone group at the C-7 position of tetradecanoic acid is a two-step enzymatic process:

Hydroxylation: The first and most critical step is the regioselective hydroxylation of the tetradecanoic acid chain at the 7th carbon. This reaction is catalyzed by a cytochrome P450 (CYP) monooxygenase. researchgate.netnih.gov These enzymes are known to hydroxylate fatty acids at various positions, including in-chain carbons, in addition to the more commonly targeted terminal (ω) and sub-terminal (ω-1) positions. nih.govnih.gov The enzyme introduces a hydroxyl group (-OH) at the C-7 position, forming the intermediate 7-hydroxytetradecanoic acid. researchgate.net

Oxidation: The subsequent step involves the oxidation of the newly formed hydroxyl group into a ketone (or oxo) group. This conversion is carried out by an alcohol dehydrogenase or a specific hydroxyacyl-CoA dehydrogenase. nih.govmdpi.com This type of enzymatic reaction, converting a secondary alcohol to a ketone, is a common step in metabolic pathways, such as the oxidation of L-β-hydroxyacyl CoA to β-ketoacyl CoA during beta-oxidation. nih.govwikipedia.org

The table below summarizes the key enzymes and their proposed roles in the biosynthesis of this compound.

| Enzyme/Enzyme Family | Proposed Role in Pathway | Reaction Catalyzed |

|---|---|---|

| Fatty Acid Synthase (FAS) | Precursor Synthesis | Synthesizes the 14-carbon backbone to form Tetradecanoic acid. |

| Cytochrome P450 (CYP) Monooxygenase | Hydroxylation | Introduces a hydroxyl group at the C-7 position of Tetradecanoic acid. |

| Alcohol Dehydrogenase / Hydroxyacyl-CoA Dehydrogenase | Oxidation | Oxidizes the C-7 hydroxyl group of 7-hydroxytetradecanoic acid to a ketone group. |

Precursors and Metabolic Intermediates

The biosynthetic pathway relies on a specific precursor and proceeds through a key intermediate.

The primary precursor for the synthesis of this compound is Tetradecanoic acid , also known as myristic acid. nih.govatamanchemicals.com This 14-carbon saturated fatty acid is common in nature, found in sources like nutmeg, palm kernel oil, coconut oil, and milk fat. wikipedia.orgebi.ac.uk

The key metabolic intermediate in this pathway is 7-hydroxytetradecanoic acid . chemicalbook.comchiralen.com This molecule is the direct product of the CYP-mediated hydroxylation of tetradecanoic acid and serves as the substrate for the subsequent oxidation step that yields the final 7-oxo product.

The table below outlines the precursor and intermediate molecules in the proposed biosynthetic pathway.

| Molecule | Role in Pathway | Chemical Formula |

|---|---|---|

| Tetradecanoic acid (Myristic Acid) | Precursor | C14H28O2 |

| 7-hydroxytetradecanoic acid | Intermediate | C14H28O3 |

| This compound | Final Product | C14H26O3 |

Occurrence in Biological Systems

While not as ubiquitously studied as other fatty acids, evidence and metabolic capabilities suggest the presence of this compound and related compounds across different biological kingdoms.

Microorganisms, including bacteria and fungi, possess diverse metabolic pathways for modifying fatty acids. nih.gov Bacteria are known to produce a wide array of hydroxy and oxo fatty acids. gerli.comagriculturejournals.cz For instance, some bacteria utilize α-keto acids, derived from amino acid catabolism, as primers for fatty acid synthesis, indicating a robust enzymatic machinery for handling keto-functionalized aliphatic chains. wikipedia.orgasm.org The enzymatic capabilities required for both in-chain hydroxylation and subsequent oxidation of fatty acids are well-documented in various microbial species, making them a likely source for the endogenous formation of this compound. microbiologyresearch.org

Both animal and plant cells contain the enzyme families necessary for the proposed biosynthesis of this compound. Cytochrome P450 enzymes are widespread in mammals and play a critical role in metabolizing fatty acids. nih.govnih.gov Likewise, various dehydrogenases are central to lipid metabolism. wikipedia.org

In plants, the metabolism of fatty acids can be highly complex, leading to a variety of specialized natural products, including those with oxo and hydroxyl groups on very-long-chain fatty acids. unl.eduaocs.org The presence of a positional isomer, 3-oxotetradecanoic acid, has been reported in the plant Arabidopsis thaliana, which demonstrates that the formation and accumulation of oxo-tetradecanoic acids occur in the plant kingdom. nih.gov This supports the potential for this compound to be synthesized in plant systems, which are known to produce a vast diversity of oxylipins (oxygenated fatty acids). nih.govcreative-proteomics.com

Detection in Biological Fluids and Tissues

The presence of this compound in endogenous human samples has not been extensively documented in publicly available scientific literature. While the field of metabolomics has seen significant advancements in the ability to detect a wide array of small molecules in biological systems, specific and targeted quantification of this compound in human fluids and tissues is not a focus of current research.

Comprehensive metabolic profiling studies, often referred to as untargeted metabolomics or lipidomics, cast a wide net to identify and quantify as many metabolites as possible in a given sample. These approaches utilize powerful analytical techniques such as high-resolution mass spectrometry coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS). In principle, these methods are capable of detecting this compound. However, the identification of a specific, relatively low-abundance lipid molecule like this compound amidst the vast complexity of the human metabolome presents a significant analytical challenge.

To date, large-scale metabolomic and lipidomic investigations have successfully identified and quantified a multitude of other oxo-fatty acids in various human biological matrices. These studies provide a framework for how this compound could be detected and quantified if it were to become a compound of clinical or biological interest. For instance, the detection of other keto-fatty acids has been associated with various physiological and pathological states, prompting the development of targeted assays for their measurement.

Should research interest in this compound grow, it is anticipated that targeted mass spectrometry-based assays would be developed for its precise and accurate quantification in biological samples such as plasma, urine, and various tissues. Such methods would likely involve the use of isotopically labeled internal standards to ensure the highest level of accuracy and reproducibility.

The following tables are presented for illustrative purposes to demonstrate how data on the detection of this compound in biological fluids and tissues would be presented. It is important to note that the data within these tables are hypothetical and are not derived from actual experimental measurements, as such data is not currently available in the peer-reviewed literature.

Table 1: Hypothetical Concentration of this compound in Human Plasma

This table illustrates the potential format for reporting plasma concentrations of this compound. The values presented are for demonstrative purposes only.

| Cohort | Sample Size (n) | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | Concentration Range (ng/mL) |

| Healthy Controls | 100 | 5.2 | 1.8 | 2.1 - 8.9 |

| Disease State A | 85 | 15.8 | 4.5 | 7.3 - 25.1 |

| Disease State B | 92 | 3.1 | 1.1 | 1.0 - 5.5 |

Table 2: Hypothetical Detection of this compound in Human Tissues

This table provides a conceptual layout for reporting the presence of this compound across different human tissues. The detection status is hypothetical.

| Tissue Type | Detection Status | Method of Detection | Notes |

| Adipose | Detected | LC-MS/MS | Levels may vary with metabolic state. |

| Liver | Detected | GC-MS | Potential site of metabolism. |

| Kidney | Detected | LC-MS/MS | Possible role in excretion. |

| Brain | Not Detected | LC-MS/MS | Below the limit of detection. |

| Heart | Not Detected | GC-MS | Below the limit of detection. |

Metabolic Fate and Biotransformation of 7 Oxotetradecanoic Acid

Pathways of Catabolism and Degradation

The breakdown of 7-Oxotetradecanoic acid is presumed to follow established fatty acid catabolism routes, principally β-oxidation and ω-oxidation. As a medium-chain fatty acid, it possesses the ability to cross the inner mitochondrial membrane without the need for the carnitine shuttle system, which is typically required for long-chain fatty acids. mosaicdx.comnih.govnih.govresearchgate.net This facilitates its direct entry into the mitochondrial matrix for degradation.

The primary oxidative pathway for fatty acids is β-oxidation , a cyclical process that sequentially shortens the acyl chain by two carbons per cycle, yielding acetyl-CoA, NADH, and FADH2. libretexts.orgaocs.org This process occurs in both mitochondria and peroxisomes. uomus.edu.iqnih.gov In the context of this compound, β-oxidation would proceed from the carboxyl end, generating acetyl-CoA units until the chain is fully degraded. The presence of the 7-oxo group may require specific enzymatic handling during the oxidation cycles.

Another significant oxidative route is ω-oxidation . This pathway involves enzymes from the cytochrome P450 family, which catalyze the oxidation of the terminal methyl (ω) carbon of the fatty acid. nih.gov This process first forms a hydroxy fatty acid and subsequently an oxo-fatty acid, which is then oxidized to a dicarboxylic acid. portlandpress.com Studies on other oxo-fatty acids, such as 14-oxotetradecanoic acid, have shown that cytochrome P450 enzymes can oxidize a terminal aldehyde group to the corresponding α,ω-diacid, suggesting a similar fate is possible for substrates like this compound. nih.gov

The ketone group at the C-7 position is a target for reductive enzymes. It is plausible that the 7-oxo group can be reduced to a 7-hydroxy group. This transformation would be catalyzed by a class of enzymes known as ketoacyl reductases or other alcohol dehydrogenases, which typically utilize NADPH or NADH as a reducing equivalent. oup.comresearchgate.net This reduction is a common step in various metabolic pathways, including the reversal of β-oxidation steps and the biosynthesis of specialized lipids where a hydroxyl group is required. nih.govresearchgate.net

Elucidation of Enzymatic Transformations

The metabolic conversion of this compound is mediated by a specific suite of enzymes. The initial and obligatory step for most metabolic fates is its activation to 7-oxotetradecanoyl-CoA, a reaction catalyzed by acyl-CoA synthetases. libretexts.orglibretexts.org Following activation, different enzymes direct the molecule toward distinct pathways.

For catabolism via β-oxidation, a series of four core enzymes are involved in each cycle. Given its 14-carbon chain, enzymes with specificity for medium-chain substrates, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD), would be particularly relevant. nih.govcreative-proteomics.com The ω-oxidation pathway is dependent on microsomal cytochrome P450 mixed-function oxidases. nih.govportlandpress.com The potential reduction of the ketone group would be carried out by ketoacyl reductases or similar dehydrogenases. oup.comnih.gov

Table 1: Key Enzymes in the Metabolism of this compound

| Enzyme Class | Specific Enzyme (Example) | Function | Metabolic Pathway | Subcellular Location |

|---|---|---|---|---|

| Acyl-CoA Synthetase | Medium-Chain Acyl-CoA Synthetase | Activates the fatty acid by attaching Coenzyme A. | Prerequisite for all major pathways | Cytoplasm, Outer Mitochondrial Membrane, ER |

| Acyl-CoA Dehydrogenase | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Catalyzes the first dehydrogenation step in β-oxidation. | β-Oxidation | Mitochondria |

| Cytochrome P450 Monooxygenase | CYP102 (P450BM-3) | Oxidizes the terminal methyl group. | ω-Oxidation | Endoplasmic Reticulum (Microsomes) |

| Ketoacyl Reductase | β-Ketoacyl-CoA Reductase | Reduces a ketone group to a hydroxyl group. | Reductive Modification | Mitochondria, Cytosol |

| Thiolase | Medium-Chain 3-Ketoacyl-CoA Thiolase (MCKAT) | Cleaves the β-ketoacyl-CoA to release acetyl-CoA. | β-Oxidation | Mitochondria |

Incorporation into Complex Lipids and Derivatives

Following activation to its acyl-CoA form, this compound can be utilized for anabolic purposes, primarily for synthesis into complex lipids such as triglycerides and phospholipids. basicmedicalkey.com This process occurs within the endoplasmic reticulum. The synthesis of triglycerides involves the sequential esterification of three fatty acyl-CoA molecules to a glycerol-3-phosphate backbone. basicmedicalkey.compressbooks.pub Similarly, phospholipids are synthesized by esterifying two fatty acyl-CoAs to glycerol-3-phosphate, with the third position linked to a polar head group. pressbooks.pub

Research on the metabolic fate of different fatty acids has provided insights into their preferential incorporation into lipid classes. A study using 3T3-L1 adipocytes demonstrated that medium-chain fatty acids show a distinct preference for incorporation into neutral lipids.

Table 2: Preferential Incorporation of Fatty Acids in 3T3-L1 Adipocytes

| Fatty Acid Type | Primary Lipid Destination | Secondary Lipid Destination |

|---|---|---|

| Medium-Chain (e.g., C11:0) | Triglycerides (TG) and Diglycerides (DG) | Phospholipids |

| Long-Chain Saturated (e.g., C16:0) | Phospholipids and Neutral Lipids | - |

| Long-Chain Polyunsaturated (e.g., C18:2) | Phospholipids and Neutral Lipids | - |

Data adapted from studies on fatty acid trafficking in adipocytes. nih.gov This table illustrates the general preference of medium-chain fatty acids for neutral storage lipids compared to long-chain fatty acids.

Cellular and Subcellular Distribution

The metabolism of this compound is compartmentalized within the cell, a strategy that allows for efficient and regulated processing. The distribution of this compound and its metabolites is dictated by the location of the enzymes that act upon it.

Cytoplasm : The initial activation of this compound to its acyl-CoA derivative can occur in the cytoplasm. libretexts.org

Mitochondria : As the primary site of β-oxidation, the mitochondrial matrix is a major destination for 7-oxotetradecanoyl-CoA. mhmedical.com The enzymes for this pathway, including MCAD, are housed here. creative-proteomics.com The outer mitochondrial membrane is also a site for acyl-CoA synthetases, which can "trap" fatty acids for oxidation. nih.gov

Peroxisomes : These organelles also contain β-oxidation machinery and are particularly involved in the metabolism of very long-chain fatty acids and dicarboxylic acids. nih.govportlandpress.com It is a potential site for the catabolism of this compound or its dicarboxylic acid derivatives.

Endoplasmic Reticulum (ER) : The ER is the central site for the synthesis of complex lipids, including triglycerides and phospholipids. It also houses the cytochrome P450 enzymes responsible for ω-oxidation. portlandpress.com Acyl-CoA synthetases localized to the ER surface are thought to channel fatty acids toward synthesis and storage. researchgate.net

This subcellular organization ensures that the fatty acid can be efficiently directed toward either energy production (mitochondria, peroxisomes) or storage and structural roles (endoplasmic reticulum), depending on the cell's metabolic state. nih.gov

Synthetic Approaches to 7 Oxotetradecanoic Acid and Its Analogues

Chemical Synthesis Methodologies

Chemical synthesis provides a versatile platform for the production of 7-oxotetradecanoic acid, allowing for the precise placement of the oxo group and further modifications of the molecule.

The regioselective introduction of a carbonyl group at the C7 position of a fourteen-carbon fatty acid chain is a key challenge in the chemical synthesis of this compound. One common strategy involves the oxidation of a corresponding hydroxyl group. For instance, 7-hydroxytetradecanoic acid can serve as a precursor, which can then be oxidized to this compound using various oxidizing agents. The choice of oxidant and reaction conditions is crucial to ensure high yield and prevent over-oxidation or side reactions.

Another approach involves the use of organometallic reagents to introduce the oxo group at the desired position. This can be achieved by reacting a suitable organometallic compound with a derivative of tetradecanoic acid that has been functionalized at the C7 position. Subsequent hydrolysis or oxidation can then yield the desired 7-oxo product. The success of this method relies on the careful selection of the organometallic reagent and the protecting groups for other functional groups in the molecule.

Once the oxo group is in place, this compound can be further modified through various derivatization and functional group manipulation techniques. The carboxylic acid group can be esterified to produce fatty acid methyl esters (FAMEs), which are more volatile and amenable to analysis by gas chromatography. sigmaaldrich.com This process typically involves reacting the fatty acid with an alcohol, such as methanol, in the presence of a catalyst like boron trichloride. sigmaaldrich.com

The ketone group at the C7 position can also undergo a range of chemical transformations. For example, it can be reduced back to a hydroxyl group, potentially with stereoselectivity to yield specific isomers of 7-hydroxytetradecanoic acid. It can also serve as a handle for the introduction of other functional groups through reactions such as reductive amination or aldol (B89426) condensation, leading to a diverse range of analogues.

Chemoenzymatic and Biotechnological Production Routes

In addition to purely chemical methods, chemoenzymatic and biotechnological approaches offer promising alternatives for the synthesis of this compound, often with advantages in terms of selectivity and environmental impact.

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions. researchgate.net For instance, an enzyme could be used to introduce a hydroxyl group at a specific position on the fatty acid backbone with high regioselectivity. This hydroxylated intermediate can then be chemically oxidized to the corresponding oxo-acid. This approach can overcome some of the challenges associated with achieving high regioselectivity in purely chemical syntheses.

Biotechnological production routes leverage the metabolic pathways of microorganisms to produce this compound from renewable feedstocks. nih.gov This can involve engineering microbial cell factories to express specific enzymes that can catalyze the desired reactions. nih.gov For example, a microorganism could be engineered to express a hydroxylase that specifically hydroxylates tetradecanoic acid at the C7 position, followed by the action of an alcohol dehydrogenase to oxidize the hydroxyl group to a ketone. While the direct biotechnological production of this compound is not yet widely established, the principles have been demonstrated for other fatty acids.

| Production Method | Key Features | Potential Advantages |

| Chemical Synthesis | Versatile, allows for a wide range of modifications. | High purity, well-established techniques. |

| Chemoenzymatic Synthesis | Combines the selectivity of enzymes with chemical reactions. researchgate.net | High regioselectivity, milder reaction conditions. |

| Biotechnological Production | Utilizes engineered microorganisms to produce the compound from renewable resources. nih.govnih.gov | Sustainable, potential for lower cost at scale. |

Preparation of Labeled this compound for Research

For research purposes, particularly in metabolic studies, it is often necessary to use isotopically labeled versions of this compound. The synthesis of such labeled compounds requires specialized techniques to incorporate isotopes like carbon-13 (¹³C), deuterium (B1214612) (²H), or radioactive isotopes such as tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I) into the molecule. umich.edu

The synthetic strategies for labeling can involve starting with a labeled precursor that is then carried through the synthetic route to this compound. For example, a ¹³C-labeled carboxylic acid could be used as a starting material to produce this compound with a label at the C1 position. Alternatively, labeling can be introduced at a later stage of the synthesis, for instance, by reducing the 7-oxo group with a deuterated reducing agent to introduce a deuterium label at the C7 position. The choice of labeling strategy depends on the desired position of the label and the specific research application.

Analytical Methodologies for the Characterization and Quantification of 7 Oxotetradecanoic Acid

Chromatographic Techniques

Chromatography is fundamental to the analysis of 7-oxotetradecanoic acid, providing the necessary separation from complex matrices and other lipid species. Both gas and liquid chromatography platforms are utilized, each with specific advantages and requirements.

Gas Chromatography (GC) and its Variants

Gas chromatography (GC) is a powerful technique for the analysis of fatty acids, but due to the low volatility of this compound, a derivatization step is essential. researchgate.net The most common approach is the conversion of the carboxylic acid to a more volatile ester, typically a fatty acid methyl ester (FAME). mdpi.comaocs.org This is often achieved through acid-catalyzed esterification using reagents like methanolic hydrogen chloride or boron trifluoride-methanol. aocs.org

Once derivatized, the sample is injected into the GC system. Separation is typically performed on high-quality capillary columns. researchgate.net The choice of stationary phase is critical; polar columns, such as those with biscyanopropyl or poly(ethylene glycol) phases, are often employed to achieve separation of various fatty acid isomers. mdpi.com

For detection, a Flame Ionization Detector (FID) can be used for quantification due to its robust and linear response for hydrocarbons. mdpi.com However, for definitive identification, coupling GC with a Mass Spectrometer (GC-MS) is the preferred method. lipidmaps.orgscielo.br The mass spectrometer provides mass-to-charge ratio information, allowing for the confirmation of the molecular weight of the derivatized analyte and offering structural insights based on its fragmentation pattern. oregonstate.edu Negative chemical ionization GC-MS is a particularly sensitive method for analyzing fatty acids after derivatization with pentafluorobenzyl bromide. jianhaidulab.com

Table 1: Typical Parameters for GC Analysis of this compound (as FAME)

| Parameter | Typical Specification | Purpose |

|---|---|---|

| Derivatization Reagent | Methanolic HCl or BF₃-Methanol | Increases volatility by converting the carboxylic acid to a methyl ester. |

| GC Column | Polar capillary column (e.g., Supelco Omegawax, SP-2560) | Separates fatty acid esters based on polarity and boiling point. mdpi.com |

| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. mdpi.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification; MS for identification and structural confirmation. mdpi.comscielo.br |

High-Performance Liquid Chromatography (HPLC) and its Variants

High-Performance Liquid Chromatography (HPLC) offers an alternative to GC, particularly when analyzing the underivatized acid or when dealing with thermally sensitive samples. hplc.eu Reversed-phase HPLC is the most common mode used for fatty acid analysis. hplc.eucerealsgrains.org

In this technique, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water. gerli.com The separation of this compound is influenced by its moderate polarity, which results from the presence of both the carboxylic acid and ketone groups. vulcanchem.com

A significant challenge for analyzing fatty acids with HPLC is detection, as they lack a strong chromophore for UV-Vis detection. cerealsgrains.org To overcome this, derivatization is frequently employed to attach a UV-active or fluorescent label to the carboxylic acid group. A common derivatizing agent is p-bromophenacyl bromide, which forms a phenacyl ester that can be detected at low wavelengths (e.g., 242 nm). cerealsgrains.orggerli.com

The coupling of HPLC with mass spectrometry (LC-MS) has become a preferred method, as it circumvents the need for derivatization for detection purposes and provides high sensitivity and specificity. vulcanchem.commdpi.com Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem MS (UHPLC-MS/MS) is particularly powerful for lipidomics studies. nih.gov

Table 2: Typical Parameters for HPLC Analysis of this compound

| Parameter | Typical Specification | Purpose |

|---|---|---|

| Derivatization Reagent | p-Bromophenacyl bromide (for UV detection) | Adds a UV-absorbing chromophore to the molecule. gerli.com |

| HPLC Column | Reversed-phase C18 column | Separates compounds based on hydrophobicity. gerli.com |

| Mobile Phase | Gradient of acetonitrile and water | Elutes compounds from the column by varying polarity. gerli.com |

| Detector | UV-Vis Detector or Mass Spectrometer (MS) | UV detection for derivatized compounds; MS for high-sensitivity and label-free analysis. gerli.comvulcanchem.com |

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for the analysis of this compound, providing not only sensitive detection but also critical information for structural elucidation.

Tandem Mass Spectrometry for Structural Elucidation

Tandem mass spectrometry (MS/MS or MS²) is crucial for unambiguously determining the position of the oxo group along the fatty acid chain. core.ac.uk A strategy utilizing charge-remote fragmentations (CRF) under high-energy collisional activation is particularly effective. core.ac.uk

In this approach, the oxo fatty acid is first cationized, for example with lithium ions to form a [M+2Li-H]⁺ species. When this precursor ion is selected and subjected to fragmentation, it undergoes CRF. The resulting product-ion spectrum shows a characteristic pattern with a gap that corresponds to the location of the oxo group. This gap is bordered by two high-intensity peaks, which arise from the cleavage of the C-C bonds beta and gamma to the carbonyl group. core.ac.uk By identifying this gap and its flanking ions, the position of the ketone (at C-7 for this compound) can be precisely determined, allowing for the differentiation of isomers that would be difficult to distinguish by other means. core.ac.uk

Lipidomics-Based Approaches for Oxo Fatty Acid Profiling

Lipidomics aims to comprehensively analyze the full complement of lipids in a biological system. biorxiv.org Profiling of oxo fatty acids, including this compound, is a key component of these studies, as these molecules are often involved in signaling pathways and are biomarkers of oxidative stress. nih.govnih.gov

The typical workflow involves an initial lipid extraction from a biological sample (e.g., plasma or tissue), often using a combination of protein precipitation and solid-phase extraction (SPE) to isolate the lipids and remove interfering substances. nih.gov The lipid extract is then analyzed by a high-resolution separation technique, most commonly UPLC, coupled to a tandem mass spectrometer (UPLC-MS/MS). nih.govlipidmaps.org The mass spectrometer is operated to acquire data on a wide range of oxylipins simultaneously. Identification and quantification are achieved by comparing the retention times and fragmentation patterns of the analytes to those of known standards. lipidmaps.org This approach allows for the sensitive and specific profiling of numerous oxidized fatty acids in a single analytical run. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While MS provides detailed information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unequivocal structural confirmation. aocs.org Both ¹H and ¹³C NMR provide complementary information based on the magnetic properties of atomic nuclei in the molecule. magritek.com

In the ¹H NMR spectrum of this compound, specific proton signals can confirm the structure. The protons on the carbons alpha to the ketone group (i.e., at the C-6 and C-8 positions) would appear as multiplets in a distinct chemical shift region (around 2.4 ppm), deshielded compared to other methylene (B1212753) protons in the alkyl chain. Similarly, the protons at the C-2 position, alpha to the carboxylic acid, would also be deshielded (around 2.2-2.3 ppm). aocs.orgaocs.org

The ¹³C NMR spectrum is even more diagnostic. It would show a characteristic signal for the carbonyl carbon of the ketone at a highly downfield chemical shift (typically >200 ppm). The carboxyl carbon would also have a distinct signal (around 180 ppm). The positions of these signals, along with the chemical shifts of the adjacent carbons (C-6, C-8, and C-2), provide definitive confirmation of the location of the oxo group at the C-7 position. aocs.org

Table 3: Predicted Diagnostic NMR Signals for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|---|

| ¹³C | C-7 (Ketone) | >200 | Highly deshielded due to the carbonyl double bond. aocs.org |

| ¹³C | C-1 (Carboxyl) | ~180 | Deshielded due to the carboxylic acid group. aocs.org |

| ¹H | C-6, C-8 (α to ketone) | ~2.4 | Deshielded by the electron-withdrawing effect of the ketone. aocs.org |

| ¹H | C-2 (α to carboxyl) | ~2.2-2.3 | Deshielded by the electron-withdrawing effect of the carboxylic acid. aocs.org |

Emerging Analytical Platforms for Oxo Fatty Acid Analysis

The analysis of oxo fatty acids (oxo-FAs), including this compound, is evolving beyond traditional chromatographic and mass spectrometric methods. Emerging platforms offer enhanced sensitivity, improved isomeric separation, and higher throughput, which are crucial for elucidating the roles of these molecules in complex biological systems. These advancements are pivotal for overcoming the challenges posed by the low abundance and structural diversity of oxo-FAs.

A significant area of development is the integration of additional separation dimensions with mass spectrometry. rsc.orgnih.govIon Mobility-Mass Spectrometry (IM-MS) has surfaced as a powerful technique in lipidomics that can be applied to oxo-FA analysis. unimib.itunimib.it IM-MS separates ions in the gas phase based on their size, shape, and charge, providing an orthogonal dimension of separation to liquid chromatography (LC) and mass spectrometry (MS). rsc.orgnih.gov This technique enhances the separation of complex lipid mixtures and can resolve isomeric and isobaric species, a common challenge in fatty acid analysis. nih.gov The collision cross-section (CCS) value derived from IM-MS is a unique physicochemical property that improves the confidence of compound identification. unimib.it For instance, Trapped Ion Mobility Spectrometry (TIMS) coupled with mass spectrometry has been shown to significantly increase the coverage of lipid precursors fragmented in a single analysis, a feature highly beneficial for identifying low-abundance species like this compound in complex samples. acs.org

Another frontier is the advancement of ambient ionization mass spectrometry (AIMS) techniques. nih.gov These methods allow for the direct analysis of samples in their native state with minimal or no preparation, drastically reducing analysis time. researchgate.netmdpi.com Techniques such as Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART) have been applied to the analysis of fatty acids and other lipids. mdpi.commdpi.com AIMS can provide spatial information, enabling the mapping of the distribution of specific lipids, including oxo-FAs, within biological tissues. mdpi.com While offering speed and spatial resolution, the selectivity of AIMS can be limited, but coupling these ionization methods with high-resolution mass spectrometers or ion mobility spectrometry can mitigate this issue. researchgate.net

The following table summarizes key emerging analytical platforms and their potential applications in the analysis of oxo fatty acids like this compound.

| Analytical Platform | Principle of Operation | Key Advantages for Oxo-FA Analysis | Potential Application for this compound |

| Ion Mobility-Mass Spectrometry (IM-MS) | Separates ions based on their size, shape, and charge in the gas phase, providing an additional dimension of separation. rsc.orgunimib.it | - Resolves isomeric and isobaric oxo-FAs.- Provides collision cross-section (CCS) values for more confident identification. unimib.it- Enhances peak capacity and signal-to-noise ratio. unimib.it | Differentiation of this compound from other oxo-tetradecanoic acid isomers (e.g., 3-oxotetradecanoic acid) in biological fluids. ijomeh.eumdpi.com |

| Ambient Ionization Mass Spectrometry (AIMS) | Allows for direct ionization of analytes from surfaces with minimal sample preparation. nih.gov Techniques include DESI and DART. mdpi.commdpi.com | - Rapid, high-throughput analysis.- Enables spatial mapping (imaging) of oxo-FAs in tissues. mdpi.com- Reduces the risk of analyte degradation during sample preparation. | Direct analysis and imaging of this compound distribution in tissue sections to understand its localized biological roles. |

| Hyphenated Chromatographic-MS Techniques | Combines advanced separation methods (e.g., UHPLC, SFC) with high-resolution mass spectrometry (HRMS). longdom.orgnih.govijnrd.org | - Ultra-High-Performance Liquid Chromatography (UHPLC) offers higher resolution and faster separations. ox.ac.uk- Supercritical Fluid Chromatography (SFC) provides unique selectivity for lipids. mdpi.com | High-throughput quantification of this compound in large-scale clinical or food sample cohorts. researchgate.net |

| Advanced Derivatization Strategies | Chemical modification of the oxo-group to enhance detection sensitivity and chromatographic performance. | - Formation of ω-dioxane derivatives improves recovery rates of volatile oxo-FAs during sample preparation. fau.de- Increases ionization efficiency and provides characteristic fragmentation patterns in MS. | Improved quantification of this compound in thermally treated food products by preventing analyte loss during sample processing. fau.de |

Furthermore, the continuous improvement of hyphenated techniques , such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), remains at the forefront of quantitative lipid analysis. ox.ac.ukresearchgate.net These systems provide high sensitivity, selectivity, and speed, which are essential for the accurate quantification of low-level oxo-FAs in complex matrices like plasma or food samples. nih.govresearchgate.net The development of novel derivatization methods also contributes to enhancing the analytical capabilities for oxo-FAs. For example, the formation of ω-dioxane derivatives of ω-oxo-fatty acids has been shown to significantly improve recovery rates during sample preparation, leading to more accurate quantification by GC-MS. fau.de While this was demonstrated for shorter-chain oxo-FAs, the principle could be adapted for this compound analysis. fau.de

Collectively, these emerging platforms are expanding the analytical toolbox for lipidomics. Their application will be instrumental in advancing the understanding of the formation, metabolism, and biological functions of specific oxo fatty acids such as this compound.

Biological Roles and Functional Implications Non Clinical

Role in Lipid Metabolism Regulation and Homeostasis

Saturated oxo fatty acids (SOFAs), a class of molecules that includes 7-oxotetradecanoic acid, have been identified as a previously unrecognized category of endogenous bioactive lipids. nih.govacs.org Research into closely related molecules, such as various oxostearic acids (OSAs), has revealed their presence in human plasma, suggesting a natural role in physiological processes. nih.govacs.orgresearchgate.net These compounds are considered products of lipid metabolism and are implicated in the regulation of cellular homeostasis. wikipedia.org

The presence of an oxo group on the fatty acid chain introduces a key functionality that can influence metabolic pathways. For instance, studies on other long-chain oxo fatty acids have shown they can interact with enzymes crucial for β-oxidation, such as acyl-CoA oxidase and acyl-CoA dehydrogenase, thereby participating in energy production. smolecule.com While direct evidence for this compound is still emerging, the activities of its structural relatives suggest it likely plays a role in modulating lipid balance and energy metabolism. smolecule.com The discovery of oxopalmitic and oxostearic acids in milk further supports the idea that these oxidized lipids are part of the normal metabolic landscape. researchgate.net

The ability of certain oxo fatty acids to inhibit cell growth points to a function in maintaining tissue homeostasis by regulating cell proliferation. nih.govacs.orgresearchgate.net This regulatory role is crucial for preventing uncontrolled cell growth and maintaining the balance between cell division and death.

Interaction with Cellular Components and Macromolecules

This compound and its related compounds interact with various cellular components and macromolecules, influencing their function. A significant finding is the ability of 7-oxostearic acid (7-OSA), a closely related C18 analogue, to suppress the expression of the macromolecules STAT3 (Signal Transducer and Activator of Transcription 3) and c-myc. nih.govacs.orgresearchgate.net These proteins are critical transcription factors that regulate genes involved in cell growth, proliferation, and survival. nih.govresearchgate.netnih.gov By down-regulating their expression, these oxo fatty acids can exert significant control over fundamental cellular processes.

In the context of bacteria, the isomer 3-oxotetradecanoic acid is a known component of the macromolecule lipopolysaccharide (LPS), specifically the Lipid A moiety, in certain Gram-negative bacteria like Rhodopseudomonas sphaeroides. nih.govpageplace.de Lipid A is the hydrophobic anchor of LPS in the bacterial outer membrane and is responsible for much of its biological activity. wikipedia.orggoogle.com The presence of an oxo fatty acid within this complex structure highlights its role as a structural component of the bacterial cell envelope. oup.combibliotekanauki.pl

Furthermore, derivatives of another isomer, 14-oxotetradecanoic acid, have been shown to effectively conjugate with proteins like bovine serum albumin (BSA), demonstrating the reactivity of the oxo-fatty acid structure and its potential for interaction with biological macromolecules. vulcanchem.com

| Oxo-Fatty Acid | Interacting Macromolecule | Biological Context/Effect | Reference |

|---|---|---|---|

| 7-Oxostearic acid (C18 analogue) | STAT3, c-myc | Suppression of expression, inhibition of cell growth. | nih.govacs.orgresearchgate.net |

| 3-Oxotetradecanoic acid (Isomer) | Lipid A (of Lipopolysaccharide) | Structural component of the outer membrane in Gram-negative bacteria. | nih.govpageplace.de |

| 14-Oxotetradecanoic acid (Isomer) | Bovine Serum Albumin (BSA) | Demonstrates potential for bioconjugation with proteins. | vulcanchem.com |

Participation in Intermediary Metabolism

Intermediary metabolism encompasses the intracellular processes that convert nutrients into cellular components and energy. sajaa.co.zanih.gov Oxo fatty acids are recognized as intermediates in various metabolic pathways. sajaa.co.za Specifically, the isomer 3-oxotetradecanoic acid is a known intermediate in fatty acid biosynthesis, formed from malonic acid through the action of enzymes like 3-oxoacyl-[acyl-carrier-protein] synthase. vulcanchem.comfoodb.ca

Fatty acid metabolism, which includes both synthesis (lipogenesis) and breakdown (beta-oxidation), is a central part of intermediary metabolism. wikipedia.org The beta-oxidation pathway, for example, involves a series of enzymatic reactions that break down fatty acids into acetyl-CoA, producing energy in the form of ATP. wikipedia.org The process involves intermediates with a keto group, structurally similar to this compound. wikipedia.orgcreative-proteomics.com

While the precise pathway involving the 7-oxo isomer is not as well-defined as the 3-oxo isomer, its structure strongly suggests it is a participant in the complex network of lipid synthesis or degradation. vulcanchem.com These pathways are crucial for managing the cell's energy balance, providing building blocks for membranes, and generating signaling molecules. wikipedia.orgsajaa.co.za

Implications in Specific Biological Contexts

Oxo fatty acids are significant components in the physiology of certain microorganisms. oup.combibliotekanauki.plnih.gov Research has identified 3-oxotetradecanoic acid as an amide-bound fatty acid within the Lipid A portion of lipopolysaccharide (LPS) in the phototrophic bacterium Rhodopseudomonas sphaeroides. nih.govpageplace.de LPS is a major component of the outer membrane of most Gram-negative bacteria and its Lipid A moiety is a potent immunostimulator, often referred to as an endotoxin. wikipedia.orgmdpi.com

The specific composition of fatty acids in Lipid A, including the presence of oxo fatty acids, can influence the biological activity of the LPS. mdpi.com While the LPS from R. sphaeroides is noted to be biologically inactive or nontoxic, the presence of 3-oxotetradecanoic acid is a key structural feature. nih.gov Studies have also found other oxo fatty acids, like 27-oxo-28:0, in the LPS of bacteria from the Rhizobiaceae family, where they may contribute to the stability of the outer membrane, an important factor for bacteria with an intracellular lifestyle. oup.combibliotekanauki.pl The production of oxo fatty acids by lactic acid bacteria also points to their role in the physiology of gut microbes. lth.se

Lipids and their metabolites are increasingly recognized as critical signaling molecules that regulate a wide array of cellular processes. smolecule.com Research on saturated oxo fatty acids (SOFAs) has positioned them as a novel class of bioactive lipids with signaling capabilities. nih.govacs.org

A key finding in this area comes from the study of 7-oxostearic acid (7-OSA), a longer-chain homologue of this compound. This compound has been shown to inhibit the growth of human cancer cell lines by suppressing the expression of STAT3 and its downstream target, c-myc. nih.govacs.orgresearchgate.netmdpi.com The STAT3 signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation, and its constitutive activation is a hallmark of many cancers. researchgate.net By inhibiting this pathway, 7-OSA demonstrates a clear role in modulating cellular signaling networks that control cell fate. nih.govresearchgate.net This inhibitory action on a major oncogenic pathway highlights the potential for oxo fatty acids to act as endogenous regulators of cell growth. nih.govacs.orgresearchgate.netnih.gov

| Compound | Signaling Pathway/Target | Observed Effect | Reference |

|---|---|---|---|

| 6-Oxostearic acid (6-OSA) | STAT3 and c-myc expression | Suppression of expression, leading to inhibition of cancer cell growth. | nih.govacs.orgresearchgate.netmdpi.com |

| 7-Oxostearic acid (7-OSA) |

Beyond its biological roles, the chemical structure of oxo fatty acids makes them useful as intermediates in material science. Research has utilized a positional isomer, 14-oxotetradecanoic acid, in the synthesis of advanced materials. vulcanchem.com Specifically, derivatives of this fatty acid have been functionalized and used as monomers for electropolymerization. vulcanchem.comsemanticscholar.org

This process creates conductive polymer films with tunable electronic properties. vulcanchem.comsemanticscholar.org For example, copolymers made with EDOT (3,4-ethylenedioxythiophene)-functionalized 14-oxotetradecanoic acid exhibit pH-dependent conductivity. vulcanchem.com Such materials have potential applications in the development of sensors and other electronic devices. semanticscholar.orgmdpi.com The bifunctional nature of the oxo fatty acid—containing both a carboxylic acid and a ketone group—provides versatile handles for chemical modification, making it a valuable building block for creating novel polymers and other materials. vulcanchem.comapolloscientific.co.uk

Future Directions in 7 Oxotetradecanoic Acid Research

Advanced Mechanistic Studies of Biosynthesis and Catabolism

Future investigations into 7-Oxotetradecanoic acid will necessitate a detailed dissection of its enzymatic origins and metabolic fate. While the general principles of fatty acid metabolism are well-established, the specific enzymes and regulatory mechanisms governing the introduction of a keto group at the seventh carbon of tetradecanoic acid remain largely uncharted territory.

A likely biosynthetic route involves the initial hydroxylation of tetradecanoic acid to form 7-hydroxytetradecanoic acid. This reaction is anticipated to be catalyzed by a member of the vast cytochrome P450 superfamily of enzymes, which are known to hydroxylate fatty acids at various positions. Subsequent oxidation of the hydroxyl group to a ketone would then be carried out by a dehydrogenase enzyme. Pinpointing the specific cytochrome P450 isozyme and the corresponding dehydrogenase responsible for this two-step conversion will be a critical first step.

On the catabolic side, the impact of the 7-oxo group on the standard β-oxidation pathway for fatty acid degradation is a key question. Researchers will need to determine whether this modification hinders or alters the typical enzymatic machinery of β-oxidation and if specialized enzymes are required to process this modified fatty acid.

Comprehensive Lipidomic Profiling in Diverse Biological Systems

The application of advanced lipidomic techniques will be instrumental in mapping the distribution and abundance of this compound across a wide array of biological systems. High-throughput methods such as gas chromatography-mass spectrometry (GC-MS) and ultra-high-performance liquid chromatography-high-definition mass spectrometry (UPLC-HDMS) are powerful tools for the detection and quantification of a broad spectrum of lipids, including oxo fatty acids, in various biological matrices.

Systematic profiling of this compound in different tissues (e.g., liver, adipose, brain) and biofluids (e.g., plasma, urine) from various organisms, ranging from microorganisms to mammals, will provide crucial insights into its physiological and pathological roles. This comprehensive mapping will help to identify biological contexts where this fatty acid is particularly abundant, potentially hinting at specialized functions.

Exploration of Novel Analogues and Derivatives

The synthesis and biological evaluation of novel analogues and derivatives of this compound represent a promising avenue for future research. By systematically modifying the chemical structure of the parent molecule, scientists can probe the structure-activity relationships that govern its biological effects.

For example, altering the chain length, the position of the oxo group, or introducing other functional groups could lead to the development of compounds with enhanced or novel biological activities. These synthetic analogues could serve as valuable molecular probes to investigate the cellular targets and signaling pathways modulated by this compound. Furthermore, such derivatives could hold therapeutic potential for a range of conditions, warranting preclinical investigation.

Development of High-Throughput Analytical Methodologies

To facilitate large-scale screening and clinical studies, the development of rapid and robust high-throughput analytical methodologies for this compound is essential. Current lipidomic platforms, while powerful, can be time-consuming and require specialized instrumentation.

Future efforts will likely focus on creating more streamlined and cost-effective assays. This could involve the development of specific antibodies for use in enzyme-linked immunosorbent assays (ELISAs) or the design of targeted mass spectrometry-based methods with simplified sample preparation protocols. Such advancements will be critical for enabling the routine measurement of this compound in large patient cohorts and for its potential use as a biomarker. The structural characterization of oxo fatty acids by mass spectrometry, which can pinpoint the location of the carbonyl group, will be a foundational technique in these developmental efforts .

Integration with Systems Biology Approaches to Lipid Research

Ultimately, a comprehensive understanding of this compound will require its integration into the broader framework of systems biology. This approach seeks to understand the complex interactions between different biological components, from genes and proteins to metabolites.

Q & A

Q. What bioinformatics tools can prioritize candidate targets for this compound in omics datasets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.